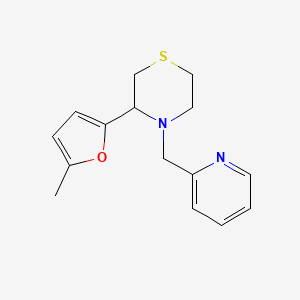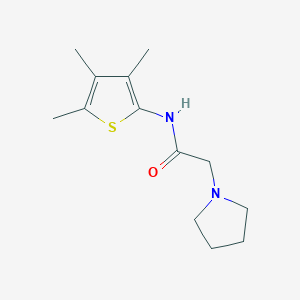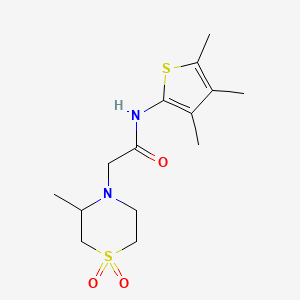
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone, also known as FMHM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone is not fully understood, but it is believed to act as a modulator of ion channels in the brain. Specifically, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been shown to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability and inhibition. This modulation of ion channels may contribute to the potential therapeutic effects of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone in neurological disorders.
Biochemical and Physiological Effects:
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been shown to have a range of biochemical and physiological effects in various studies. In vitro studies have demonstrated that (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone can enhance the activity of GABA-A receptors, increase the release of dopamine in the brain, and inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. In vivo studies have shown that (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and potential therapeutic applications. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone, including:
1. Further studies to elucidate the mechanism of action of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone and its potential side effects.
2. Exploration of the potential therapeutic applications of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone in other neurological disorders, such as epilepsy and anxiety disorders.
3. Investigation of the potential use of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone in organic electronics and optoelectronics.
4. Development of novel synthetic methods for (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone and its derivatives.
5. Studies to optimize the pharmacokinetic properties of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone for potential drug development.
In conclusion, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone is a promising chemical compound that has gained attention in scientific research due to its potential applications in various fields. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications, but its high purity and stability make it a valuable tool for lab experiments.
Synthesis Methods
The synthesis of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone involves the reaction of 2-mercaptothiophenol with 7-fluoro-4-methylquinoxaline-2-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is purified by column chromatography to obtain (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone in high yield and purity.
Scientific Research Applications
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In neuroscience, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been used as a tool to study the function and regulation of ion channels in the brain. In materials science, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been explored for its potential use in organic electronics and optoelectronics.
properties
IUPAC Name |
(7-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2OS/c1-16-6-7-17(14(18)13-3-2-8-19-13)12-9-10(15)4-5-11(12)16/h4-5,9,13H,2-3,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTHUCKKLSIPCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=CC(=C2)F)C(=O)C3CCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Chloropyridin-4-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7586359.png)
![N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[5-methyl-2-(2-methylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586363.png)
![2-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7586372.png)


![2-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-5-ethyl-1,3-oxazole](/img/structure/B7586393.png)
![3-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-1,2-oxazole](/img/structure/B7586401.png)


![N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7586425.png)

![N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B7586433.png)
![Imidazo[1,2-a]pyrazin-8-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone](/img/structure/B7586449.png)
